3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid
Description
3-[1-(2-Fluorobenzoyl)piperidin-4-yl]propanoic acid is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a 2-fluorobenzoyl group and at the 4-position with a propanoic acid chain. Its molecular formula is C₁₅H₁₇FNO₃ (molecular weight: 293.3 g/mol).
Properties
IUPAC Name |
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-13-4-2-1-3-12(13)15(20)17-9-7-11(8-10-17)5-6-14(18)19/h1-4,11H,5-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXPGBJAYXHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Nitrogen
A common precursor for this synthesis is 4-piperidinepropionic acid, where the nitrogen is protected using a tert-butoxycarbonyl (Boc) group. As demonstrated in the synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, di-tert-butyldicarbonate and sodium hydroxide in a tetrahydrofuran (THF)-water mixture achieve Boc protection with a 79% yield. This step prevents undesired side reactions during subsequent modifications.
Reaction Conditions for Boc Protection:
| Parameter | Value |
|---|---|
| Reagents | Di-tert-butyldicarbonate, NaOH |
| Solvent | THF:H₂O (1:1) |
| Temperature | 25°C |
| Time | 18 hours |
| Yield | 79% |
Deprotection and Benzoylation
After Boc protection, the intermediate is deprotected under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine. Benzoylation is then performed using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine (Et₃N). This method mirrors the synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one, where benzoyl chloride derivatives react with piperidine intermediates in dichloromethane (DCM) at 0°C to room temperature, yielding 60–70%.
Benzoylation Reaction Parameters:
| Parameter | Value |
|---|---|
| Reagents | 2-Fluorobenzoyl chloride, Et₃N |
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Time | 12 hours |
| Yield | 60–70% |
Propanoic Acid Side Chain Introduction
Alkylation of Piperidine
The propanoic acid group is introduced at the 4-position of the piperidine ring via alkylation. For example, ethyl 2-chloropropionate undergoes Friedel-Crafts alkylation with alkylbenzenes in the presence of anhydrous aluminum chloride. While this method is typically used for arylpropanoic acids like ibuprofen, analogous conditions can adapt to piperidine systems by substituting alkylbenzenes with piperidine derivatives.
| Parameter | Value |
|---|---|
| Catalyst | Anhydrous AlCl₃ |
| Solvent | Toluene |
| Temperature | -5°C to 5°C |
| Time | 12–48 hours |
Ester Hydrolysis
Following alkylation, ester intermediates are hydrolyzed to carboxylic acids using alkaline or acidic conditions. In the synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, lithium hydroxide (LiOH) in methanol-water achieves near-quantitative hydrolysis:
| Parameter | Value |
|---|---|
| Reagent | LiOH·H₂O |
| Solvent | Methanol:H₂O |
| Temperature | Room temperature |
| Time | 16 hours |
| Yield | >90% |
Integrated Synthetic Routes
Route 1: Boc-Mediated Synthesis
-
Boc Protection : React 4-piperidinepropionic acid with di-tert-butyldicarbonate in THF-H₂O.
-
Deprotection : Remove Boc with HCl to regenerate the amine.
-
Benzoylation : Treat with 2-fluorobenzoyl chloride and Et₃N in DCM.
Overall Yield : ~45–50% (multi-step).
Route 2: Direct Benzoylation
-
Alkylation : Introduce the propanoic acid chain via Friedel-Crafts alkylation.
-
Benzoylation : Directly acylate the piperidine nitrogen without protection.
-
Acid Workup : Hydrolyze esters and purify.
Challenges : Lower yields due to competing side reactions at the unprotected amine.
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
-
Catalyst Screening : Substituents on the benzoyl chloride impact reactivity; electron-withdrawing groups (e.g., fluorine) enhance electrophilicity.
-
Solvent Effects : Polar aprotic solvents like DCM improve benzoylation efficiency.
Industrial and Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic Acid (Compound 13)
- Structure: The piperidine nitrogen is substituted with a 2-(trifluoromethyl)phenyl group, and the propanoic acid chain includes a ketone (3-oxo).
- Molecular Weight : 302.27 g/mol.
- Activity: Acts as a nonretinoid antagonist of retinol-binding protein 4 (RBP4), a target for metabolic disorders. The trifluoromethyl group increases lipophilicity compared to the fluorobenzoyl group in the target compound .
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}acetic Acid
- Structure : Piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group; the acid chain is shortened to acetic acid.
- Molecular Weight : 257.3 g/mol.
- Relevance: Boc protection is common in peptide synthesis to prevent undesired reactions. The shorter acetic acid chain may reduce steric hindrance compared to propanoic acid derivatives .
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic Acid
- Structure: Features a fluorine atom on the propanoic acid chain (C2 position) and a Boc-protected piperidine.
- Molecular Weight : 275.32 g/mol.
Modifications to the Propanoic Acid Chain
Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid
- Structure: Propanoic acid chain linked to a pyridazinyl-pyrazole moiety.
- Activity : Demonstrated analgesic activity in acetic acid-induced writhing tests, with potency comparable to aspirin. The pyridazinyl group may enhance π-π stacking interactions with targets, unlike the fluorobenzoyl group in the target compound .
3-[1-[3-[(4S)-6-Azanyl-5-cyano-3-methyl-4-propan-2-yl-2H-pyrano[3,2-c]pyrazol-4-yl]-5-(trifluoromethyl)phenyl]piperidin-4-yl]propanoic Acid
Physicochemical and Pharmacokinetic Properties
*LogP and solubility estimates derived from structural analogs.
Biological Activity
3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid, commonly referred to as FPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on current research findings.
- Molecular Formula : C17H20FNO3
- Molecular Weight : 331.38 g/mol
- Appearance : White powder
- Solubility : Highly soluble in water
- Melting Point : 145°C to 147°C
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine using a molybdenum disulfide catalyst.
- Introduction of the 2-Fluorobenzoyl Group : Conducted via acylation with 2-fluorobenzoyl chloride.
- Attachment of the Propanoic Acid Moiety : The final step involves reacting the intermediate with a propanoic acid derivative under controlled conditions.
These synthetic routes can be optimized for industrial production, ensuring high purity and yield while minimizing by-products .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antinociceptive Activity : Studies indicate that FPP may modulate pain pathways, suggesting potential use in pain management therapies.
- Antidepressant Effects : Preliminary research suggests that it may influence neurotransmitter systems involved in mood regulation.
- Anxiolytic Properties : The compound has shown promise in reducing anxiety-related behaviors in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antinociceptive | Modulation of pain pathways; potential analgesic effects |
| Antidepressant | Influence on neurotransmitter systems; potential mood-enhancing effects |
| Anxiolytic | Reduction of anxiety-related behaviors in preclinical studies |
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific receptors and enzymes. The fluorobenzoyl group may enhance binding affinity, while the piperidine ring contributes to the pharmacokinetic properties of the compound .
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles and therapeutic potentials of FPP:
- Pain Modulation Studies : In a controlled study, FPP was administered to animal models to evaluate its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its antinociceptive claims.
- Mood Regulation Research : Another study focused on the antidepressant effects of FPP, where it was shown to increase levels of serotonin and norepinephrine in brain tissues, suggesting its potential as an antidepressant agent .
- Anxiety Reduction Trials : In behavioral assays, subjects treated with FPP exhibited decreased anxiety-like behaviors, indicating its potential as an anxiolytic drug .
Comparison with Similar Compounds
To better understand the uniqueness of FPP, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Structural similarity; analgesic properties | Moderate antinociceptive activity |
| 4-Phenylpiperidine | Similar piperidine structure | Limited antidepressant effects |
| 2-Fluorobenzoyl Chloride | Reactive acylating agent | Not directly bioactive |
While these compounds share structural elements with FPP, they differ significantly in their biological activities and therapeutic potentials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid, and how can purity be optimized during synthesis?
- Answer : The compound is typically synthesized via multi-step organic reactions, starting with functionalization of the piperidine ring followed by coupling with 2-fluorobenzoic acid derivatives. Key steps include nucleophilic substitution, amide bond formation, and carboxylation. To optimize purity, column chromatography (silica gel or reverse-phase) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Monitoring intermediates using HPLC or LC-MS ensures reaction progress and minimizes side products .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is essential for confirming the piperidine ring substitution pattern and fluorobenzoyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms carboxylic acid and amide functional groups. Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and a C18 column .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Answer : Initial screens should focus on target-specific assays, such as enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs, ion channels). Use fluorescence polarization or surface plasmon resonance (SPR) for affinity measurements. Include cytotoxicity assays (MTT or resazurin-based) in cell lines (e.g., HEK293, HeLa) to assess selectivity. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls are critical for reproducibility .
Advanced Research Questions
Q. What computational strategies can predict the binding mode of this compound to biological targets, and how can they guide derivative design?
- Answer : Molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., from PDB) identifies key interactions, such as hydrogen bonding with the carboxylic acid group or π-π stacking with the fluorobenzoyl ring. Quantum mechanical calculations (DFT) optimize ligand geometry, while molecular dynamics simulations (GROMACS) assess stability. QSAR models prioritize derivatives with improved pharmacokinetic properties .
Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data for this compound?
- Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Perform ADME studies:
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis.
- Plasma protein binding : Equilibrium dialysis.
If metabolism is rapid, introduce steric hindrance (e.g., methyl groups) near labile sites or replace the fluorobenzoyl group with bioisosteres (e.g., thiophene) .
Q. What orthogonal assays validate the mechanism of action when off-target effects are suspected?
- Answer : Combine genetic (CRISPR knockdown) and pharmacological (selective inhibitors) approaches. For example:
- If the compound inhibits a kinase, use a kinase profiling panel (e.g., Eurofins KinaseProfiler).
- For receptor antagonism, employ calcium flux assays or β-arrestin recruitment (e.g., BRET technology).
- Transcriptomic profiling (RNA-seq) identifies downstream pathways affected .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways of this compound?
- Answer : Synthesize ¹⁸O-labeled propanoic acid via acid-catalyzed exchange in H₂¹⁸O. Administer the labeled compound in rodent models and analyze metabolites using LC-HRMS. Detect ¹⁸O incorporation in hydroxylated or carboxylated metabolites to map Phase I/II metabolic sites. Compare with unlabeled controls to confirm pathways .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism or R. Apply outlier tests (Grubbs’ test) and normalize data to internal controls (e.g., % inhibition relative to baseline). For high variability, increase biological replicates (n ≥ 6) and use mixed-effects models to account for batch effects .
Q. How do researchers design a fragment-based drug discovery (FBDD) campaign using this compound as a starting point?
- Answer : Fragment the molecule into core units (piperidine, fluorobenzoyl, propanoic acid). Screen fragments via X-ray crystallography or SPR to identify high-affinity motifs. Reassemble fragments with linkers (e.g., PEG, alkyl chains) and optimize using free-energy perturbation (FEP) calculations. Validate with thermal shift assays (DSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
